molecular formula C23H20N2O2S B378556 2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine CAS No. 305853-71-8

2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine

Cat. No. B378556
CAS RN: 305853-71-8
M. Wt: 388.5g/mol
InChI Key: BLMWGOBPLVFMKY-UHFFFAOYSA-N
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Description

The compound “2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a benzoyl group, a methylfuran group, and a thienoquinoline group. These groups are common in many biologically active compounds and materials with interesting properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the benzoyl, methylfuran, and thienoquinoline groups would likely confer interesting electronic and steric properties to the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of chemical reactions. For example, furan derivatives are known to be highly reactive and can undergo a variety of addition and substitution reactions .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve synthesizing this compound, studying its properties, and exploring its potential applications in areas such as materials science, pharmaceuticals, and more .

properties

IUPAC Name

[3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-13-11-12-17(27-13)18-15-9-5-6-10-16(15)25-23-19(18)20(24)22(28-23)21(26)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMWGOBPLVFMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)C5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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